molecular formula C27H34N4O6 B13139551 Fmoc-D-Orn(Boc)(Boc)-Gly-NH2

Fmoc-D-Orn(Boc)(Boc)-Gly-NH2

Cat. No.: B13139551
M. Wt: 510.6 g/mol
InChI Key: NCYJICKDLVRXCC-JOCHJYFZSA-N
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Description

Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is a synthetic peptide compound used primarily in the field of peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, D-ornithine with two tert-butoxycarbonyl (Boc) protecting groups, and glycine with an amide group. This structure makes it a valuable building block in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 typically involves the following steps:

    Protection of D-Ornithine: D-Ornithine is protected with two Boc groups to prevent unwanted reactions during subsequent steps.

    Fmoc Protection: The amino group of D-Ornithine is protected with an Fmoc group.

    Coupling with Glycine: The protected D-Ornithine is then coupled with glycine, which is also protected with an amide group.

The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. This is typically achieved using reagents like piperidine for Fmoc removal and TFA (trifluoroacetic acid) for Boc removal.

    Coupling Reactions: The compound can participate in coupling reactions to form longer peptide chains. Common reagents include HBTU, DIC, and bases like DIPEA.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide).

    Boc Removal: TFA in dichloromethane (DCM).

    Coupling: HBTU or DIC in the presence of DIPEA.

Major Products

The major products formed from these reactions are the deprotected amino acids and the extended peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of complex peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.

    Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions to occur. Once the protecting groups are removed, the free amino acids can participate in further reactions to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Orn(Boc)-OH: Similar structure but with only one Boc group.

    Fmoc-Orn(Boc)-OH: Contains L-ornithine instead of D-ornithine.

    Fmoc-D-Trp(Boc)-OH: Contains tryptophan instead of ornithine.

Uniqueness

    Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is unique due to its dual Boc protection on D-ornithine and the presence of glycine with an amide group, making it highly versatile in peptide synthesis.

Properties

Molecular Formula

C27H34N4O6

Molecular Weight

510.6 g/mol

IUPAC Name

tert-butyl N-[(4R)-5-[(2-amino-2-oxoethyl)amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentyl]carbamate

InChI

InChI=1S/C27H34N4O6/c1-27(2,3)37-25(34)29-14-8-13-22(24(33)30-15-23(28)32)31-26(35)36-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H2,28,32)(H,29,34)(H,30,33)(H,31,35)/t22-/m1/s1

InChI Key

NCYJICKDLVRXCC-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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